Fak-IN-12

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

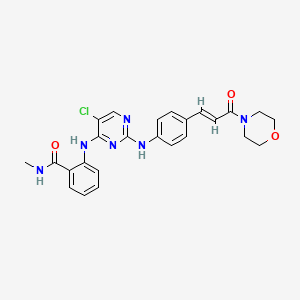

Molecular Formula |

C25H25ClN6O3 |

|---|---|

Molecular Weight |

493.0 g/mol |

IUPAC Name |

2-[[5-chloro-2-[4-[(E)-3-morpholin-4-yl-3-oxoprop-1-enyl]anilino]pyrimidin-4-yl]amino]-N-methylbenzamide |

InChI |

InChI=1S/C25H25ClN6O3/c1-27-24(34)19-4-2-3-5-21(19)30-23-20(26)16-28-25(31-23)29-18-9-6-17(7-10-18)8-11-22(33)32-12-14-35-15-13-32/h2-11,16H,12-15H2,1H3,(H,27,34)(H2,28,29,30,31)/b11-8+ |

InChI Key |

FAYHTHMYTPVDMV-DHZHZOJOSA-N |

Isomeric SMILES |

CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)/C=C/C(=O)N4CCOCC4 |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)C=CC(=O)N4CCOCC4 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Focal Adhesion Kinase (FAK) Inhibitors in Cancer Cells

Preamble: This document provides an in-depth overview of the mechanism of action of Focal Adhesion Kinase (FAK) inhibitors in the context of oncology. While the initial query specified "Fak-IN-12," a thorough review of publicly available scientific literature did not yield specific data for a compound with this designation. Therefore, this guide focuses on the well-characterized mechanisms of representative small-molecule FAK inhibitors, synthesizing data from multiple studies to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: Focal Adhesion Kinase in Cancer

Focal Adhesion Kinase (FAK), encoded by the PTK2 gene, is a non-receptor tyrosine kinase that serves as a critical signaling hub in both normal and cancerous cells.[1][2] It integrates signals from integrins and growth factor receptors to regulate fundamental cellular processes, including survival, proliferation, migration, and invasion.[3][4][5] In numerous advanced-stage solid cancers, FAK is overexpressed and activated, and its levels often correlate with poor patient prognosis.[3][6] FAK promotes tumorigenesis through two primary modes: a kinase-dependent enzymatic function and a kinase-independent scaffolding function, making it a compelling target for therapeutic intervention.[3][4][7]

FAK's role extends beyond the cancer cell itself, influencing the tumor microenvironment by promoting angiogenesis and establishing an immunosuppressive milieu.[5][6] The development of small-molecule inhibitors targeting FAK has thus emerged as a promising strategy to disrupt these pro-tumorigenic pathways.[4][8]

Core Mechanism of Action: Kinase Inhibition

The primary mechanism of action for most FAK inhibitors is the competitive inhibition of the ATP-binding site within the FAK kinase domain.[9] This blockade prevents the autophosphorylation of FAK at tyrosine residue 397 (Y397), which is the crucial first step in FAK activation.[3][4]

The inhibition of Y397 autophosphorylation has several downstream consequences:

-

Disruption of Src Recruitment: The phosphorylated Y397 site serves as a high-affinity binding dock for the SH2 domain of Src family kinases.[10] By preventing this phosphorylation, FAK inhibitors block the formation of the FAK-Src signaling complex, a key mediator of downstream pathways.[10]

-

Suppression of Downstream Signaling Cascades: The FAK-Src complex, once formed, phosphorylates numerous substrates, activating pro-survival and pro-proliferative pathways. FAK inhibition leads to the suppression of these cascades, most notably:

-

PI3K/Akt Pathway: FAK activation promotes cell survival, often by preventing a form of programmed cell death known as anoikis.[3][10] This is partly mediated through the activation of the PI3K/Akt pathway.[3][11] FAK inhibitors disrupt this survival signal.

-

MAPK/ERK Pathway: FAK signaling can lead to the activation of the Ras-MAPK/ERK cascade, which drives cell proliferation and upregulates key cell cycle proteins like cyclin D1.[1][6][12] Inhibition of FAK dampens ERK1/2 phosphorylation, contributing to reduced tumor cell growth.[1][2]

-

-

Impairment of Cell Motility and Invasion: FAK is a master regulator of focal adhesion dynamics, which are essential for cell migration.[13] FAK inhibitors disrupt the turnover of these adhesion sites and can suppress the expression of matrix metalloproteinases (MMPs) that degrade the extracellular matrix, thereby inhibiting cancer cell invasion and metastasis.[4][10]

The following diagram illustrates the central role of FAK and the primary point of intervention for kinase inhibitors.

References

- 1. FAK inhibition disrupts tumor growth, apoptosis, and transcriptional regulation in GI-NETs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eo.bioscientifica.com [eo.bioscientifica.com]

- 3. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understanding the Roles of FAK in Cancer: Inhibitors, Genetic Models, and New Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]

- 6. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FAK in Cancer: From Mechanisms to Therapeutic Strategies [mdpi.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01880C [pubs.rsc.org]

- 12. Focal Adhesion Kinase, a Downstream Mediator of Raf-1 Signaling, Suppresses Cellular Adhesion, Migration and Neuroendocrine Markers in Bon Carcinoid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Downstream Signaling Pathways of Focal Adhesion Kinase (FAK) and the Implications of its Inhibition

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific inhibitor termed "Fak-IN-12" is not publicly available within the provided search results. This guide will, therefore, provide an in-depth overview of the downstream signaling pathways of Focal Adhesion Kinase (FAK) and the effects of its inhibition, drawing upon data from known FAK inhibitors.

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cellular signaling.[1][2] Encoded by the PTK2 gene, FAK is a key mediator of signals from the extracellular matrix (ECM) and growth factors, influencing a wide array of cellular functions including survival, proliferation, migration, and invasion.[3][4] Its overexpression and overactivation are frequently observed in various cancers, making it a compelling target for therapeutic intervention.[2][5][6] FAK's functions are multifaceted, involving both kinase-dependent enzymatic activity and kinase-independent scaffolding roles.[2][4]

Core Signaling Pathways of FAK

FAK activation is a multi-step process initiated by stimuli such as integrin clustering upon cell adhesion to the ECM.[1] This leads to autophosphorylation at the Tyr397 residue, creating a high-affinity binding site for SH2 domain-containing proteins, most notably Src family kinases.[1] The resulting FAK/Src complex is fully active and phosphorylates a host of downstream targets, initiating multiple signaling cascades.[1]

Key downstream pathways include:

-

PI3K/Akt Pathway: FAK activation can lead to the recruitment and activation of the p85 subunit of Phosphoinositide 3-kinase (PI3K), which in turn activates Akt. This pathway is critical for promoting cell survival and proliferation.[1][7]

-

MAPK/ERK Pathway: The FAK/Src complex can phosphorylate Grb2, which links FAK to the activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK.[8] This pathway is also involved in cell proliferation and survival.

-

p130Cas/Crk/Dock180/Rac Pathway: A well-characterized pathway involves the phosphorylation of p130Cas by the FAK/Src complex.[9] Phosphorylated p130Cas recruits the Crk adaptor protein, leading to the activation of Dock180 and subsequently the Rho GTPase Rac. This cascade is pivotal for regulating cell migration and membrane ruffling.[9]

-

p53 Regulation: FAK can translocate to the nucleus and interact with the N-terminal transactivation domain of the tumor suppressor p53.[4] This interaction can attenuate p53's transcriptional activity and inhibit p53-mediated apoptosis, thereby promoting cell survival.[4][9] FAK's FERM domain can also mediate the interaction between p53 and Mdm2, leading to p53 ubiquitination and degradation.[9]

Visualization of FAK Signaling Pathways

Caption: Downstream signaling pathways of Focal Adhesion Kinase (FAK).

Quantitative Data on FAK Inhibition

The inhibition of FAK has been shown to have significant effects on cancer cell lines. The following tables summarize quantitative data from studies using various FAK inhibitors.

Table 1: Effect of FAK Inhibitors on Cell Viability

| Cell Line | Inhibitor | Concentration (µM) | Reduction in Cell Viability | Assay |

| COLO320DM | PROTAC-FAK | 0-20 | Significant dose-dependent reduction | Crystal Violet Assay[3] |

| GOT1 | PROTAC-FAK | 0-20 | Significant dose-dependent reduction | Crystal Violet Assay[3] |

| COLO320DM | Y15 | 0-20 | Significant dose-dependent reduction | Crystal Violet Assay[3] |

| GOT1 | Y15 | 0-20 | Significant dose-dependent reduction | Crystal Violet Assay[3] |

Table 2: Effect of FAK Inhibitors on Protein Phosphorylation and Expression

| Cell Line | Inhibitor | Effect |

| GI-NET cells | PROTAC-FAK, Y15 | Suppression of ERK1/2 phosphorylation[3] |

| GI-NET cells | PROTAC-FAK, Y15 | Modulation of RB1 expression[3] |

| SKOV3 | GSK2256098 (1.0 µM) | Significant reduction of FAK Y397 autophosphorylation[5] |

Table 3: Potency of FAK Inhibitors

| Inhibitor | Target | IC₅₀ |

| TAE-226 | FAK | 5.5 nM[2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the study of FAK signaling.

1. Cell Viability Assay (Crystal Violet)

-

Cell Seeding: 3 x 10³ cells (e.g., GOT1) are seeded into 12-well plates in a low-serum medium.[3]

-

Treatment: 24 hours post-seeding, cells are treated with varying concentrations of the FAK inhibitor or a vehicle control.[3]

-

Incubation: Cells are incubated at 37°C for 14-20 days, with the culture medium refreshed every 3-4 days.[3]

-

Staining and Quantification: Colonies are stained with crystal violet and subsequently quantified using software such as ImageJ.[3]

Caption: Workflow for a crystal violet cell viability assay.

2. Colony Formation Assay

-

Cell Seeding: A specified number of cells (e.g., 3 x 10³ GOT1 cells) are seeded into appropriate well plates in a low-serum medium.[3]

-

Treatment: After 24 hours, cells are treated with the compound of interest or a vehicle control.[3]

-

Incubation: The plates are incubated at 37°C for a period of 14-20 days, with the medium being refreshed every 3-4 days.[3]

-

Staining and Analysis: Colonies are fixed and stained with crystal violet, and the number and size of colonies are quantified using imaging software.[3]

3. Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells, and complementary DNA (cDNA) is synthesized.

-

PCR Reaction: The qRT-PCR is performed using specific primers for the gene of interest (e.g., PTK2) and a housekeeping gene (e.g., GAPDH) for normalization.[3]

-

Data Analysis: The relative expression of the target gene is calculated.

Table 4: Example of qPCR Primers

| Gene | Primer | Sequence |

| PTK2 | Forward | GTAGTGTCCCTATGGTGAAGG[3] |

| PTK2 | Reverse | GGTCAGAGTTCAATAGCTTC[3] |

4. Immunoprecipitation and Western Blotting

-

Cell Lysis: Cells are lysed in a suitable buffer. For phosphorylation studies, phosphatase inhibitors are included.

-

Immunoprecipitation: The protein of interest (e.g., FAK) is immunoprecipitated from the cell lysates using a specific antibody.

-

SDS-PAGE and Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against the protein of interest or specific phosphorylation sites (e.g., pY397-FAK).

-

Detection: The signal is detected using an appropriate secondary antibody and detection reagent.

Conclusion

Focal Adhesion Kinase is a central node in signaling pathways that are fundamental to cell behavior and are often dysregulated in cancer. Its downstream effectors, including the PI3K/Akt and MAPK/ERK pathways, are critical for cell survival and proliferation, while the p130Cas/Crk pathway is a key regulator of cell motility. Furthermore, FAK's ability to modulate p53 activity highlights its role in apoptosis. The development of FAK inhibitors represents a promising therapeutic strategy, with demonstrated effects on reducing cell viability and inhibiting key phosphorylation events in cancer cells. The experimental protocols outlined provide a foundation for further research into the intricate roles of FAK and the development of novel cancer therapies.

References

- 1. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FAK inhibition disrupts tumor growth, apoptosis, and transcriptional regulation in GI-NETs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Focal adhesion kinase: from biological functions to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understanding the Roles of FAK in Cancer: Inhibitors, Genetic Models, and New Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the hydrophobic pockets of FAK/PYK2 FAT domain: a highly effective inhibitory strategy suppressing tumor growth and eliminating metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Focal Adhesion Kinase, a Downstream Mediator of Raf-1 Signaling, Suppresses Cellular Adhesion, Migration and Neuroendocrine Markers in Bon Carcinoid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of FAK Inhibitor IN-10018 in Reshaping the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, has emerged as a critical regulator of the tumor microenvironment (TME), influencing cancer progression, metastasis, and resistance to therapy. Its overexpression and activation are correlated with poor prognosis in a multitude of solid tumors. This technical guide provides an in-depth exploration of the FAK inhibitor IN-10018 (also known as BI-853520), detailing its mechanism of action and its profound impact on the TME. We present a comprehensive summary of its preclinical and clinical data, detailed experimental protocols for its evaluation, and visual representations of the FAK signaling pathway and experimental workflows to facilitate further research and drug development in this promising area of oncology.

Introduction: Focal Adhesion Kinase as a Therapeutic Target in Oncology

Focal Adhesion Kinase (FAK) is a key mediator of signal transduction downstream of integrins and growth factor receptors.[1][2] It plays a pivotal role in diverse cellular processes, including cell adhesion, migration, proliferation, and survival.[1] In the context of cancer, FAK is frequently overexpressed and activated, contributing to tumorigenesis and metastasis.[2] FAK's influence extends beyond the cancer cell itself, as it is deeply implicated in modulating the TME. FAK signaling can promote angiogenesis, fibrosis, and the recruitment of immunosuppressive immune cells, creating a niche that fosters tumor growth and shields it from anti-cancer therapies.[2][3]

The multifaceted role of FAK in cancer has made it an attractive target for therapeutic intervention. A number of small molecule FAK inhibitors have been developed and are in various stages of preclinical and clinical evaluation.[3] These inhibitors primarily act by competing with ATP for binding to the kinase domain of FAK, thereby inhibiting its autophosphorylation at Tyrosine 397 (Y397) and blocking downstream signaling cascades.[3] This guide focuses on a potent and selective FAK inhibitor, IN-10018.

IN-10018: A Potent and Selective FAK Inhibitor

IN-10018, also known as BI-853520, is an orally bioavailable, ATP-competitive inhibitor of FAK.[3][4] It exhibits high selectivity for FAK with a reported IC50 of 1 nM in cell-free assays.[4][5] Preclinical studies have demonstrated that IN-10018 effectively inhibits FAK autophosphorylation at the Y397 site, leading to the suppression of tumor growth and metastasis in various cancer models.[3][6] Furthermore, early clinical data have indicated a manageable safety profile and promising efficacy in several tumor types, particularly in combination with other anti-cancer agents.[4][7]

The Role of IN-10018 in the Tumor Microenvironment

The therapeutic potential of IN-10018 extends beyond its direct effects on tumor cells to its ability to modulate the TME. By inhibiting FAK, IN-10018 can reverse the immunosuppressive and pro-angiogenic environment created by tumors.

Modulation of the Immune Microenvironment

FAK signaling in both cancer cells and immune cells contributes to an immunosuppressive TME. FAK can promote the expression of immune checkpoint ligands and regulate the production of cytokines and chemokines that attract regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[2] FAK inhibitors, including IN-10018, have been shown to enhance anti-tumor immunity by:

-

Increasing CD8+ T cell infiltration: By modulating the chemokine profile within the tumor, FAK inhibition can promote the recruitment of cytotoxic CD8+ T cells.[8]

-

Reducing immunosuppressive cell populations: FAK inhibitors can decrease the number of Tregs and MDSCs in the TME.[9]

-

Enhancing the efficacy of immune checkpoint inhibitors: Preclinical studies have demonstrated that combining FAK inhibitors with anti-PD-1 or anti-CTLA-4 antibodies leads to synergistic anti-tumor effects.[10]

Impact on Angiogenesis and Fibrosis

FAK plays a crucial role in tumor-associated angiogenesis and fibrosis, which are essential for tumor growth and metastasis. FAK signaling in endothelial cells promotes their proliferation, migration, and survival.[2] In cancer-associated fibroblasts (CAFs), FAK activation contributes to the deposition of extracellular matrix (ECM) proteins, leading to fibrosis that can impede drug delivery and promote tumor cell invasion. FAK inhibitors can counteract these effects by:

-

Inhibiting angiogenesis: By blocking FAK signaling in endothelial cells, these inhibitors can disrupt the formation of new blood vessels that supply the tumor.

-

Reducing fibrosis: FAK inhibition can decrease the production of ECM components by CAFs, thereby reducing stromal density and potentially improving the penetration of other therapeutic agents.[8]

Quantitative Data for FAK Inhibitors

The following tables summarize the in vitro potency of IN-10018 and other well-characterized FAK inhibitors.

| FAK Inhibitor | Alias(es) | IC50 (cell-free) | Cell Line/Assay Conditions | Reference(s) |

| IN-10018 | BI-853520 | 1 nM | Recombinant FAK | [4][5] |

| Defactinib | VS-6063, PF-04554878 | <0.6 nM | FAK and Pyk2 | [11] |

| VS-4718 | PND-1186 | 1.5 nM | In vitro kinase assay | [12] |

| PF-562271 | VS-6062 | 1.5 nM | Recombinant FAK | [13] |

| FAK Inhibitor | Cell Line | Cellular IC50 (pFAK Y397) | Reference(s) |

| VS-4718 | Not specified | ~100 nM | [12] |

| PF-562271 | MPanc-96, MAD08-608 | 0.1 - 0.3 µM | [13] |

Signaling Pathways and Experimental Workflows

FAK Signaling Pathway

The following diagram illustrates the central role of FAK in integrating signals from the extracellular matrix and growth factors, leading to the activation of downstream pathways that promote cell survival, proliferation, migration, and invasion, as well as modulate the tumor microenvironment.

Figure 1: FAK Signaling Pathway. This diagram illustrates the central role of FAK in cancer.

Experimental Workflow for FAK Inhibitor Evaluation

The following diagram outlines a typical preclinical workflow for the evaluation of a FAK inhibitor like IN-10018, from initial in vitro screening to in vivo efficacy studies.

Figure 2: Experimental Workflow. A typical workflow for evaluating FAK inhibitors.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the effect of FAK inhibitors on the viability of adherent cancer cell lines.[13][14][15][16]

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

FAK inhibitor (e.g., IN-10018) dissolved in DMSO

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of the FAK inhibitor in complete culture medium. A typical concentration range would be from 0.01 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

-

Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells.

-

Incubate for the desired time period (e.g., 48 or 72 hours).

-

-

MTT Addition:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of solubilization solution to each well.

-

Pipette up and down to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control wells.

-

Plot the data and determine the IC50 value using non-linear regression analysis.

-

Western Blotting for Phospho-FAK (Y397)

This protocol describes the detection of phosphorylated FAK at Y397 in cancer cells treated with a FAK inhibitor.[17][18][19]

Materials:

-

Treated and untreated cancer cell lysates

-

RIPA buffer (or similar lysis buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-FAK (Y397) and mouse or rabbit anti-total FAK

-

Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Lyse cells in ice-cold lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature protein lysates by boiling in Laemmli buffer.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

Transfer the proteins to a PVDF membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-FAK (Y397) overnight at 4°C with gentle agitation. The antibody dilution should be optimized (e.g., 1:1000).

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as described above.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

Stripping and Re-probing (Optional):

-

The membrane can be stripped and re-probed with an antibody against total FAK to normalize for protein loading.

-

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the efficacy of a FAK inhibitor in a subcutaneous xenograft mouse model.[6][20]

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line of interest

-

Matrigel (optional)

-

FAK inhibitor formulated for oral gavage

-

Calipers

-

Anesthesia

Procedure:

-

Tumor Implantation:

-

Harvest cancer cells and resuspend them in a sterile solution (e.g., PBS or medium), optionally mixed with Matrigel.

-

Inject a defined number of cells (e.g., 1-5 million) subcutaneously into the flank of each mouse.

-

-

Tumor Growth and Treatment Initiation:

-

Monitor the mice regularly for tumor formation.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Begin treatment with the FAK inhibitor (e.g., daily oral gavage) and the vehicle control.

-

-

Monitoring:

-

Measure tumor volume with calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

-

Endpoint and Tissue Collection:

-

At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.

-

Excise the tumors, weigh them, and process them for further analysis (e.g., snap-freeze for western blotting or fix in formalin for immunohistochemistry).

-

Immunohistochemistry (IHC) for FAK and pFAK

This protocol provides a general guideline for the immunohistochemical staining of FAK and phospho-FAK in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.[21][22][23]

Materials:

-

FFPE tumor sections on slides

-

Xylene and graded ethanol series

-

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

-

Hydrogen peroxide (3%)

-

Blocking solution (e.g., normal goat serum)

-

Primary antibodies: anti-FAK and anti-phospho-FAK (Y397)

-

Biotinylated secondary antibody

-

Streptavidin-HRP conjugate

-

DAB chromogen substrate

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene to remove paraffin.

-

Rehydrate the tissues by passing them through a graded series of ethanol (100%, 95%, 70%) to water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer in a pressure cooker or water bath.

-

-

Blocking Endogenous Peroxidase and Non-specific Binding:

-

Incubate slides in 3% hydrogen peroxide to block endogenous peroxidase activity.

-

Block non-specific antibody binding with a blocking solution.

-

-

Antibody Incubation:

-

Incubate the slides with the primary antibody at the optimal dilution overnight at 4°C.

-

Wash with buffer (e.g., PBS or TBS).

-

Incubate with the biotinylated secondary antibody.

-

Wash with buffer.

-

Incubate with streptavidin-HRP.

-

-

Detection and Counterstaining:

-

Apply the DAB substrate and monitor for color development.

-

Rinse with water.

-

Counterstain with hematoxylin.

-

-

Dehydration and Mounting:

-

Dehydrate the slides through a graded ethanol series and xylene.

-

Mount a coverslip using a permanent mounting medium.

-

-

Analysis:

-

Examine the slides under a microscope and score the staining intensity and percentage of positive cells.

-

Conclusion

IN-10018 and other FAK inhibitors represent a promising class of anti-cancer agents that target not only the tumor cells but also the supportive tumor microenvironment. By disrupting FAK signaling, these inhibitors can attenuate tumor growth, invasion, and metastasis, while also promoting an anti-tumor immune response and inhibiting angiogenesis. The comprehensive data and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers and drug developers working to further elucidate the role of FAK in cancer and to advance the clinical development of FAK inhibitors for the benefit of patients. Further research into combination therapies and predictive biomarkers will be crucial to fully realize the therapeutic potential of targeting FAK in oncology.

References

- 1. Inhibition of FAK kinase activity preferentially targets cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase I Study of BI 853520, an Inhibitor of Focal Adhesion Kinase, in Patients with Advanced or Metastatic Nonhematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of FAK promotes pancreatic cancer immunotherapy by mediating CXCL10 secretion to enhance CD8+ T cell infiltration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The FAK inhibitor BI 853520 exerts anti-tumor effects in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of focal adhesion kinase enhances antitumor response of radiation therapy in pancreatic cancer through CD8+ T cells | Cancer Biology & Medicine [cancerbiomed.org]

- 8. researchgate.net [researchgate.net]

- 9. jitc.bmj.com [jitc.bmj.com]

- 10. A Synergistic Anti-Cancer FAK and HDAC Inhibitor Combination Discovered by a Novel Chemical-Genetic High-Content Phenotypic Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of FAK kinase activity preferentially targets cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Initial Testing of VS-4718, a novel inhibitor of Focal Adhesion Kinase (FAK), against pediatric tumor models by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. texaschildrens.org [texaschildrens.org]

- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 16. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. merckmillipore.com [merckmillipore.com]

- 18. Phospho-FAK (Tyr397) Antibody (#3283) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 19. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. bosterbio.com [bosterbio.com]

- 22. Immunohistochemical analyses of focal adhesion kinase expression in benign and malignant human breast and colon tissues: correlation with preinvasive and invasive phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. youtube.com [youtube.com]

The Role of FAK Inhibition in Modulating Cell Adhesion and Migration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that serves as a critical signaling hub in the regulation of cell adhesion, migration, proliferation, and survival.[1] Its overexpression and hyperactivity are frequently associated with the progression and metastasis of various cancers, making it a compelling target for therapeutic intervention.[2] This technical guide provides an in-depth analysis of the effects of FAK inhibition on cell adhesion and migration, with a focus on the underlying signaling pathways and experimental methodologies. Quantitative data from key studies are summarized, and detailed protocols for relevant assays are provided to facilitate further research in this area.

Introduction to Focal Adhesion Kinase (FAK)

FAK is a key mediator of signals originating from integrins, which are transmembrane receptors that facilitate the connection between the extracellular matrix (ECM) and the cell's cytoskeleton.[3][4] Upon integrin clustering at sites of cell-matrix contact known as focal adhesions, FAK is recruited and activated through autophosphorylation at the Tyr397 residue.[4][5] This event creates a high-affinity binding site for Src family kinases, leading to the formation of a FAK-Src signaling complex that phosphorylates a multitude of downstream substrates.[6][7] This signaling cascade ultimately influences the dynamic regulation of the actin cytoskeleton, which is essential for cell motility and adhesion.[6][8]

The FAK Signaling Pathway in Cell Adhesion and Migration

The FAK signaling pathway is a complex network of protein interactions that fine-tunes the processes of cell adhesion and migration. Inhibition of FAK disrupts this intricate signaling cascade, leading to significant alterations in cellular behavior.

Core Signaling Cascade

The central axis of FAK signaling involves its interaction with Src, which amplifies the initial signal from integrin engagement.[7] This complex then phosphorylates downstream effectors, including paxillin and p130Cas, which act as scaffolds to recruit other signaling molecules.[1][9] These events converge on the regulation of small Rho GTPases, such as RhoA, Rac1, and Cdc42, which are master regulators of the actin cytoskeleton.[6][10] FAK can modulate the activity of these GTPases, thereby controlling the formation of stress fibers, lamellipodia, and filopodia – structures crucial for cell movement.[11]

Quantitative Effects of FAK Inhibition

Several small molecule inhibitors targeting the kinase activity of FAK have been developed and utilized to probe its function in cell adhesion and migration. The following tables summarize quantitative data from studies using these inhibitors.

Table 1: Effect of FAK Inhibitors on Cell Migration

| Inhibitor | Cell Line | Assay | Concentration | % Inhibition of Migration (approx.) | Reference |

| PF-573,228 | Swine Skeletal Muscle Satellite Cells | Wound Healing | 5 µmol/L | Not specified, but significant | [9] |

| PF-573,228 | Swine Skeletal Muscle Satellite Cells | Wound Healing | 10 µmol/L | Not specified, but significant | [9] |

| Y15 | EA.hy926 (Endothelial) | Scratch Wound | >150 µM | Significant inhibition | [12] |

| Y15 | HepG2 (Hepatoblastoma) | Scratch Wound | >150 µM | Significant inhibition | [12] |

| VS-4718 | HCT116 (Colon Cancer) | Single Cell Tracking | 1 µM | Significant reduction | [10] |

Table 2: Effect of FAK Inhibitors on Cell Adhesion

| Inhibitor | Cell Line | Assay | Concentration | % Inhibition of Adhesion (approx.) | Reference |

| PF-573,228 | Swine Skeletal Muscle Satellite Cells | Adhesion Assay | 5 µmol/L | Downward trend | [9] |

| PF-573,228 | Swine Skeletal Muscle Satellite Cells | Adhesion Assay | 10 µmol/L | 4.25% | [9] |

| Y15 | General | Not Specified | Dose-dependent | Inhibits cell adhesion | [12] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. The following sections provide representative protocols for key assays used to study the effects of FAK inhibition on cell adhesion and migration.

Wound Healing (Scratch) Assay

This assay is used to assess collective cell migration in vitro.

Protocol:

-

Cell Seeding: Plate cells in a multi-well plate at a density that will result in a confluent monolayer after 24-48 hours.

-

Scratch Creation: Once confluent, use a sterile pipette tip (e.g., p200) to create a linear "scratch" in the center of the cell monolayer.

-

Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove any detached cells and debris.

-

Treatment: Add fresh culture medium containing the desired concentration of the FAK inhibitor or a vehicle control (e.g., DMSO).

-

Imaging (Time 0): Immediately acquire images of the scratch using a phase-contrast microscope. Mark the position to ensure the same field of view is captured at later time points.

-

Incubation: Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2) for a predetermined time (e.g., 12, 24, or 48 hours).

-

Imaging (End Point): At the end of the incubation period, acquire images of the same scratch areas.

-

Analysis: Measure the area of the scratch at both time points using image analysis software (e.g., ImageJ). The percentage of wound closure can be calculated as: [1 - (scratch area at end point / scratch area at time 0)] * 100.

Transwell Migration Assay (Boyden Chamber Assay)

This assay measures the chemotactic migration of individual cells through a porous membrane.

Protocol:

-

Chamber Setup: Place Transwell inserts (typically with an 8 µm pore size membrane) into the wells of a multi-well plate.

-

Chemoattractant: Add complete medium (containing serum or a specific chemoattractant) to the lower chamber.

-

Cell Seeding: Resuspend cells in serum-free medium containing the FAK inhibitor or vehicle control and seed them into the upper chamber of the Transwell insert.

-

Incubation: Incubate the plate for a period that allows for cell migration but not proliferation (e.g., 12-24 hours).

-

Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber and use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.

-

Fixation and Staining: Fix the migrated cells on the bottom of the membrane with a fixative (e.g., methanol or paraformaldehyde) and then stain them with a suitable dye (e.g., crystal violet or DAPI).

-

Imaging: Once dry, visualize the stained cells under a microscope.

-

Quantification: Count the number of migrated cells in several random fields of view for each condition.

Cell Adhesion Assay

This assay quantifies the ability of cells to attach to an ECM-coated surface.

Protocol:

-

Coating: Coat the wells of a multi-well plate with an ECM protein (e.g., fibronectin, collagen) and incubate to allow the protein to adsorb to the surface.

-

Blocking: Wash the wells and block any remaining non-specific binding sites with a blocking agent (e.g., bovine serum albumin - BSA).

-

Cell Treatment: Detach cells and resuspend them in serum-free medium. Treat the cells with the FAK inhibitor or vehicle control for a specified time.

-

Seeding: Seed the treated cells into the coated and blocked wells.

-

Adhesion Incubation: Incubate the plate for a short period (e.g., 30-60 minutes) to allow for cell attachment.

-

Washing: Gently wash the wells multiple times with PBS to remove non-adherent cells.

-

Fixation and Staining: Fix the remaining adherent cells and stain them with a dye like crystal violet.

-

Quantification: Elute the crystal violet with a solvent (e.g., acetic acid or methanol) and measure the absorbance using a plate reader. Alternatively, count the number of adherent cells in multiple fields of view using a microscope.

Conclusion

Inhibition of Focal Adhesion Kinase presents a promising strategy for targeting aberrant cell adhesion and migration, particularly in the context of cancer metastasis.[13] A thorough understanding of the underlying FAK signaling pathways and the application of robust experimental methodologies are essential for advancing research and development in this field. This guide provides a foundational framework for researchers and drug development professionals to design, execute, and interpret studies aimed at elucidating the therapeutic potential of FAK inhibitors. Further investigation into the specific roles of FAK in different cellular contexts will continue to refine our understanding and pave the way for novel therapeutic interventions.

References

- 1. Focal Adhesion Kinase (FAK) Overview [sigmaaldrich.com]

- 2. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The focal adhesion kinase--a regulator of cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. Identification of Novel Focal Adhesion Kinase Substrates: Role for FAK in NFκB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]

- 8. Focal adhesion kinase modulates tension signaling to control actin and focal adhesion dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Focal adhesion kinase and paxillin promote migration and adhesion to fibronectin by swine skeletal muscle satellite cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The dysadherin/FAK axis promotes individual cell migration in colon cancer [ijbs.com]

- 11. Focal Adhesion Kinase regulates cell-cell contact formation in epithelial cells via modulation of Rho - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of cell migration by focal adhesion kinase: Time-dependent difference in integrin-induced signaling between endothelial and hepatoblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. FAK inhibition decreases cell invasion, migration and metastasis in MYCN amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Anti-Tumor Efficacy of FAK Inhibitors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Focal Adhesion Kinase (FAK) has emerged as a critical mediator in oncology, playing a pivotal role in cell survival, proliferation, migration, and angiogenesis.[1] A non-receptor tyrosine kinase, FAK's overexpression and activation are correlated with poor prognosis in a multitude of cancers.[2] Its multifaceted involvement in tumorigenesis, from promoting tumor growth and metastasis to fostering a supportive tumor microenvironment, has rendered it a compelling target for therapeutic intervention.[1] This guide delves into the anti-tumor activity of FAK inhibitors, with a particular focus on the novel inhibitor IN10018, providing a comprehensive resource for researchers in the field.

The FAK Signaling Nexus

FAK acts as a central node in intracellular signaling, integrating cues from integrins and growth factor receptors.[3] Upon activation, FAK autophosphorylates at tyrosine 397 (Y397), creating a high-affinity binding site for Src family kinases.[4] This event initiates a cascade of downstream signaling pathways crucial for cancer progression.

// Nodes ECM [label="Extracellular Matrix (ECM)", fillcolor="#F1F3F4", fontcolor="#202124"]; Integrins [label="Integrins", fillcolor="#F1F3F4", fontcolor="#202124"]; GF_Receptors [label="Growth Factor Receptors", fillcolor="#F1F3F4", fontcolor="#202124"]; FAK [label="FAK", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; pY397 [label="pY397", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Src [label="Src", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Ras [label="Ras", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Raf [label="Raf", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; p130Cas [label="p130Cas", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Crk [label="Crk", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; YAP [label="YAP", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Proliferation [label="Cell Proliferation\n& Survival", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Migration [label="Cell Migration\n& Invasion", fillcolor="#F1F3F4", fontcolor="#202124"]; Angiogenesis [label="Angiogenesis", fillcolor="#F1F3F4", fontcolor="#202124"]; Drug_Resistance [label="Drug Resistance", fillcolor="#F1F3F4", fontcolor="#202124"]; Fibrogenesis [label="Fibrogenesis", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges ECM -> Integrins; Integrins -> FAK; GF_Receptors -> FAK; FAK -> pY397 [label="Autophosphorylation"]; pY397 -> Src [label="Recruitment"]; Src -> FAK; FAK -> PI3K; PI3K -> Akt; Akt -> mTOR; mTOR -> Cell_Proliferation; FAK -> Ras; Ras -> Raf -> MEK -> ERK; ERK -> Cell_Proliferation; Src -> p130Cas; p130Cas -> Crk; Crk -> Cell_Migration; FAK -> YAP; YAP -> Drug_Resistance; YAP -> Fibrogenesis; Cell_Proliferation -> Angiogenesis; } doteditor_caption { font-family: "Arial"; font-size: 12px; text-align: center; margin-top: 10px; }

FAK Signaling Cascade

Mechanism of Action of FAK Inhibitors

FAK inhibitors are predominantly small molecules designed to be ATP-competitive, reversibly binding to the kinase domain of FAK and preventing its autophosphorylation and subsequent activation.[5] This blockade effectively abrogates downstream signaling, leading to a range of anti-tumor effects.

Quantitative Analysis of FAK Inhibitor Activity

The anti-tumor efficacy of FAK inhibitors has been quantified across various cancer cell lines and in vivo models. The following tables summarize key data for prominent FAK inhibitors, including IN10018, PF-562271, and Defactinib (VS-6063).

Table 1: In Vitro IC50 Values of FAK Inhibitors

| Inhibitor | Cancer Type | Cell Line | IC50 (nM) | Reference |

| IN10018 | KRAS G12C Mutant Cancer | Various | Potent Anticancer Effects | [6] |

| PF-562271 | Pancreatic | MPanc-96 | ~100-300 | [7] |

| Ewing Sarcoma | TC32 | 2100 | [8] | |

| Ewing Sarcoma | A673 | 1700 | [8] | |

| Defactinib (VS-6063) | Ovarian | SKOV3ip1 | ~10,000 | [9] |

| Ovarian | HeyA8 | ~10,000 | [9] |

Table 2: In Vivo Tumor Growth Inhibition by FAK Inhibitors

| Inhibitor | Cancer Model | Dosage | Tumor Growth Inhibition (%) | Reference |

| IN10018 | KRAS G12C CDX & PDX | Not Specified | Synergistic with KRAS G12C inhibitors | [6] |

| PF-562271 | Pancreatic (BxPc3 xenograft) | 50 mg/kg p.o. bid | 86 | [5] |

| Prostate (PC3-M xenograft) | 50 mg/kg p.o. bid | 45 | [5] | |

| Defactinib (VS-6063) | Ovarian (PTX-sensitive & resistant) | 50 mg/kg p.o. | Enhanced tumor growth inhibition | [9] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are outlines for key experiments used to evaluate FAK inhibitors.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with increasing concentrations of the FAK inhibitor (e.g., Defactinib) for a specified duration (e.g., 96 hours).[9]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Western Blotting for FAK Phosphorylation

-

Cell Lysis: Treat cells with the FAK inhibitor for a defined period, then lyse the cells in a suitable buffer to extract proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated FAK (e.g., anti-pFAK Y397) and a primary antibody for total FAK as a loading control.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. A reduction in the pFAK/total FAK ratio indicates inhibition of FAK activity.[7]

In Vivo Xenograft Tumor Model

-

Cell Implantation: Subcutaneously or orthotopically inject cancer cells into immunodeficient mice.

-

Tumor Growth: Allow the tumors to reach a palpable size.

-

Treatment Administration: Administer the FAK inhibitor (e.g., PF-562271 at 33 mg/kg, twice daily) or vehicle control to the mice via the appropriate route (e.g., oral gavage).[7]

-

Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

// Nodes In_Vitro [label="In Vitro Studies", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Culture [label="Cancer Cell Lines", fillcolor="#FFFFFF", fontcolor="#202124"]; Viability_Assay [label="Cell Viability Assay\n(e.g., MTT)", fillcolor="#FFFFFF", fontcolor="#202124"]; Western_Blot [label="Western Blot\n(pFAK/FAK)", fillcolor="#FFFFFF", fontcolor="#202124"]; Migration_Assay [label="Migration/Invasion Assay", fillcolor="#FFFFFF", fontcolor="#202124"]; In_Vivo [label="In Vivo Studies", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"]; Xenograft_Model [label="Xenograft Model\n(Mice)", fillcolor="#FFFFFF", fontcolor="#202124"]; Treatment [label="FAK Inhibitor\nTreatment", fillcolor="#FFFFFF", fontcolor="#202124"]; Tumor_Measurement [label="Tumor Growth\nMeasurement", fillcolor="#FFFFFF", fontcolor="#202124"]; IHC [label="Immunohistochemistry\n(e.g., Ki67, CD31)", fillcolor="#FFFFFF", fontcolor="#202124"]; Data_Analysis [label="Data Analysis &\nInterpretation", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"]; IC50_Determination [label="IC50 Determination", fillcolor="#FFFFFF", fontcolor="#202124"]; TGI_Calculation [label="Tumor Growth Inhibition\nCalculation", fillcolor="#FFFFFF", fontcolor="#202124"]; Mechanism_Elucidation [label="Mechanism of Action\nElucidation", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges In_Vitro -> Cell_Culture; Cell_Culture -> Viability_Assay -> IC50_Determination; Cell_Culture -> Western_Blot -> Mechanism_Elucidation; Cell_Culture -> Migration_Assay -> Mechanism_Elucidation; In_Vivo -> Xenograft_Model; Xenograft_Model -> Treatment -> Tumor_Measurement -> TGI_Calculation; Tumor_Measurement -> IHC -> Mechanism_Elucidation; IC50_Determination -> Data_Analysis; TGI_Calculation -> Data_Analysis; Mechanism_Elucidation -> Data_Analysis; } doteditor_caption { font-family: "Arial"; font-size: 12px; text-align: center; margin-top: 10px; }

General Experimental Workflow

Conclusion and Future Directions

The inhibition of FAK presents a compelling strategy for cancer therapy. The data summarized herein for inhibitors like IN10018, PF-562271, and Defactinib demonstrate significant anti-tumor activity both in vitro and in vivo. Notably, the synergistic effects observed when combining FAK inhibitors with other targeted therapies, such as KRAS G12C inhibitors, highlight a promising avenue for future clinical development.[6] Further research should focus on elucidating the mechanisms of resistance to FAK inhibition and identifying predictive biomarkers to guide patient selection. The continued investigation of novel FAK inhibitors and combination strategies will be crucial in translating the preclinical success of FAK-targeted therapies into meaningful clinical outcomes for cancer patients.

References

- 1. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. championsoncology.com [championsoncology.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. abmole.com [abmole.com]

- 9. selleckchem.com [selleckchem.com]

Understanding the Kinase-Dependent Functions of FAK with Fak-IN-12: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that serves as a critical signaling hub, integrating signals from integrins and growth factor receptors to regulate essential cellular processes.[1][2] These processes include cell adhesion, migration, proliferation, survival, and angiogenesis.[2][3] FAK's activity is broadly categorized into kinase-dependent and kinase-independent (scaffolding) functions.[4][5] The kinase activity of FAK is central to its role in oncogenesis, with its overexpression and hyperactivity being hallmarks of numerous advanced-stage cancers, often correlating with poor prognosis.[6][7] Consequently, FAK has emerged as a significant target for cancer therapy.[8]

This technical guide focuses on Fak-IN-12, a potent and selective inhibitor of FAK, as a tool to dissect the kinase-dependent functions of FAK. We will provide an in-depth overview of its biological activity, quantitative data on its effects, and detailed experimental protocols for its use in research settings.

FAK Signaling Pathways

FAK is a key mediator of outside-in signaling. Upon integrin clustering, induced by binding to the extracellular matrix (ECM), FAK undergoes autophosphorylation at Tyrosine 397 (Y397).[9] This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases.[10] The resulting FAK/Src complex is a central signaling nexus that phosphorylates a multitude of downstream substrates, including p130Cas, paxillin, and Grb7, thereby activating several signaling cascades.[1][11] Key downstream pathways influenced by FAK's kinase activity include the PI3K-Akt and RAS-MEK-ERK pathways, which are pivotal for cell survival and proliferation.[12]

// Nodes ECM [label="Extracellular Matrix (ECM)", fillcolor="#F1F3F4", fontcolor="#202124"]; Integrin [label="Integrin", fillcolor="#F1F3F4", fontcolor="#202124"]; GF_Receptor [label="Growth Factor Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; FAK [label="FAK", fillcolor="#FBBC05", fontcolor="#202124"]; FAK_pY397 [label="pY397-FAK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Src [label="Src", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FAK_Src_Complex [label="FAK/Src Complex", fillcolor="#34A853", fontcolor="#FFFFFF"]; p130Cas [label="p130Cas", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Grb2 [label="Grb2", fillcolor="#F1F3F4", fontcolor="#202124"]; Paxillin [label="Paxillin", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"]; Rac_Rho [label="Rac/Rho", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Survival [label="Cell Survival", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Cell_Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Cell_Migration [label="Cell Migration", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Fak_IN_12 [label="this compound", shape=box, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges ECM -> Integrin; Integrin -> FAK; GF_Receptor -> FAK; FAK -> FAK_pY397 [label=" Autophosphorylation"]; FAK_pY397 -> Src [label=" Recruits"]; Src -> FAK_Src_Complex; FAK_pY397 -> FAK_Src_Complex; FAK_Src_Complex -> p130Cas; FAK_Src_Complex -> PI3K; FAK_Src_Complex -> Grb2; FAK_Src_Complex -> Paxillin; p130Cas -> Rac_Rho; PI3K -> Akt; Grb2 -> ERK; Akt -> Cell_Survival; Akt -> Cell_Proliferation; ERK -> Cell_Proliferation; Rac_Rho -> Cell_Migration; Paxillin -> Cell_Migration; Fak_IN_12 -> FAK [arrowhead=tee, color="#EA4335", style=dashed, label=" Inhibits Kinase Activity"]; } /dot FAK Signaling Cascade

This compound: A Potent FAK Inhibitor

This compound (also known as Compound 12S) is a small molecule inhibitor that potently targets the kinase activity of FAK.[1] Its mechanism of action involves the inhibition of FAK autophosphorylation, a critical step in its activation cascade.[6] By blocking the kinase function of FAK, this compound allows for the specific investigation of cellular processes that are dependent on FAK's catalytic activity, as opposed to its scaffolding roles.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, demonstrating its potency in biochemical and cell-based assays.

Table 1: In Vitro Kinase Inhibition [1]

| Target | IC₅₀ (nM) |

| FAK | 47 |

Table 2: Anti-proliferative Activity in Cancer Cell Lines [1]

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MGC-803 | Gastric Cancer | 0.24 |

| HCT-116 | Colon Cancer | 0.45 |

| KYSE30 | Esophageal Squamous Cell Carcinoma | 0.44 |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the kinase-dependent functions of FAK using this compound.

In Vitro FAK Kinase Assay

This assay is designed to determine the direct inhibitory effect of this compound on FAK kinase activity.

Materials:

-

Recombinant human FAK enzyme

-

ATP

-

Kinase buffer

-

Substrate (e.g., a synthetic peptide)

-

This compound

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Protocol:

-

Prepare a serial dilution of this compound in kinase buffer.

-

In a 96-well plate, add the recombinant FAK enzyme to each well.

-

Add the diluted this compound or vehicle control (e.g., DMSO) to the respective wells.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6]

Cell Viability and Proliferation Assay (MTT/CCK-8)

This assay measures the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell lines (e.g., MGC-803, HCT-116)

-

Complete culture medium

-

This compound

-

MTT or CCK-8 reagent

-

Solubilization solution (for MTT)

-

96-well plates

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[11]

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium and add the medium containing different concentrations of this compound or vehicle control to the wells.

-

Incubate the plates for a specified period (e.g., 48-72 hours).

-

For MTT assay: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Then, add solubilization solution and incubate until the formazan crystals are fully dissolved.[13]

-

For CCK-8 assay: Add CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[11]

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.

Western Blot Analysis for FAK Phosphorylation

This protocol is used to confirm the on-target effect of this compound by measuring the phosphorylation status of FAK and its downstream targets.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-pFAK(Y397), anti-total FAK, anti-pAkt, anti-total Akt, anti-pERK, anti-total ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Plate cells and allow them to adhere.

-

Treat the cells with various concentrations of this compound for a defined period.

-

Lyse the cells in ice-cold lysis buffer and quantify the protein concentration.[3]

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.[4]

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cell Migration Assay (Transwell Assay)

This assay assesses the impact of this compound on the migratory capacity of cells, a key kinase-dependent function of FAK.

Materials:

-

Transwell inserts (e.g., with 8 µm pores)

-

24-well plates

-

Serum-free medium

-

Medium with chemoattractant (e.g., 10% FBS)

-

This compound

-

Cotton swabs

-

Fixation and staining solution (e.g., methanol and crystal violet)

Protocol:

-

Pre-treat cells with this compound or vehicle control for a specified time.

-

Resuspend the treated cells in serum-free medium.

-

Add medium containing a chemoattractant to the lower chamber of the 24-well plate.

-

Place the Transwell inserts into the wells.

-

Seed the pre-treated cells into the upper chamber of the inserts.[14]

-

Incubate the plate for a period that allows for cell migration (e.g., 12-24 hours).

-

Remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several random fields under a microscope.

-

Compare the number of migrated cells between the this compound-treated and control groups.

Conclusion

This compound is a valuable pharmacological tool for elucidating the kinase-dependent functions of FAK in various cellular contexts, particularly in cancer biology. Its high potency and selectivity make it suitable for a range of in vitro studies. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations into FAK signaling and its therapeutic targeting. Further studies exploring the in vivo efficacy and pharmacokinetic properties of this compound will be crucial in evaluating its potential as a clinical candidate.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. FAK inhibition decreases cell invasion, migration and metastasis in MYCN amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 4. Western blot protocol | Abcam [abcam.com]

- 5. Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Oncogenic Receptor Tyrosine Kinases Directly Phosphorylate Focal Adhesion Kinase (FAK) as a Resistance Mechanism to FAK-kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. woongbee.com [woongbee.com]

- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 12. origene.com [origene.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. documents.thermofisher.com [documents.thermofisher.com]

Exploring the Role of FAK Inhibition in Angiogenesis: A Technical Guide

Disclaimer: Publicly available scientific literature and databases contain no specific information regarding a compound designated "Fak-IN-12." Therefore, this technical guide will provide a comprehensive overview of the role of Focal Adhesion Kinase (FAK) inhibitors in angiogenesis, drawing upon data from well-characterized, potent, and selective FAK inhibitors. The principles, experimental protocols, and signaling pathways described herein are representative of the broader class of FAK inhibitors and are intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating anti-angiogenic therapies targeting FAK.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions, including tumor growth and metastasis. Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, has emerged as a pivotal regulator of angiogenesis.[1][2] FAK is activated downstream of integrins and various growth factor receptors, including Vascular Endothelial Growth Factor Receptors (VEGFRs), and plays a crucial role in endothelial cell proliferation, migration, and survival – all essential steps in the angiogenic cascade.[2][3] Consequently, the inhibition of FAK presents a promising therapeutic strategy for diseases driven by excessive angiogenesis. This guide explores the mechanism of action of FAK inhibitors in angiogenesis, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

The FAK Signaling Axis in Angiogenesis

FAK acts as a central signaling hub, integrating signals from the extracellular matrix (ECM) and soluble growth factors to regulate endothelial cell behavior. The binding of VEGF to its receptor, VEGFR-2, on endothelial cells triggers a signaling cascade that leads to FAK activation.[4] Activated FAK, in turn, modulates downstream pathways, including the PI3K/Akt and MAPK pathways, which are critical for cell proliferation and survival.[2][3] Furthermore, FAK's role in regulating the cytoskeleton and focal adhesions is essential for endothelial cell migration.

The interplay between FAK and VEGFR-3 is also significant, particularly in the context of lymphangiogenesis and tumor angiogenesis.[3] FAK can physically interact with VEGFR-3, and inhibition of this interaction has been shown to block melanoma growth by affecting both tumor and endothelial cells.[3]

Quantitative Effects of FAK Inhibitors on Angiogenesis

Several small molecule inhibitors of FAK have been developed and evaluated for their anti-angiogenic properties. These inhibitors have demonstrated potent effects on various aspects of endothelial cell function. The following tables summarize key quantitative data for representative FAK inhibitors.

Table 1: Inhibitory Concentration (IC50) of FAK Inhibitors on Endothelial Cells

| FAK Inhibitor | Cell Type | Assay | IC50 (nM) | Reference |

| PF-573,228 | Human Umbilical Vein Endothelial Cells (HUVECs) | Cell Viability | ~1000 | [5] |

| FAK Inhibitor 14 | Human Umbilical Vein Endothelial Cells (HUVECs) | Cell Viability | ~5000 | [5] |

Table 2: Effect of FAK Inhibitors on Endothelial Cell Migration and Tube Formation

| FAK Inhibitor | Assay | Effect | Concentration | Reference |

| PF-573,228 | Wound Healing (Scratch) Assay | Significant inhibition of migration | 1 µM | [5] |

| FAK Inhibitor 14 | Wound Healing (Scratch) Assay | Significant inhibition of migration | 10 µM | [5] |

| PF-573,228 | Tube Formation Assay | Impaired tube formation | 1 µM | [5] |

| FAK Inhibitor 14 | Tube Formation Assay | Impaired tube formation | 10 µM | [5] |

| C4 (Scaffold Inhibitor) | Tube Formation Assay | Prevented vessel formation and sprouting | Not specified | [3] |

Key Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to assess the role of FAK inhibitors in angiogenesis.

Endothelial Cell Viability Assay

Objective: To determine the cytotoxic or cytostatic effects of a FAK inhibitor on endothelial cells.

Methodology:

-

Cell Seeding: Plate Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of the FAK inhibitor (e.g., this compound) or vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Add a viability reagent such as MTS or resazurin to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

-

Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.

Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)

Objective: To assess the effect of a FAK inhibitor on the migratory capacity of endothelial cells.

Methodology:

-

Cell Seeding: Plate HUVECs in a 6-well or 12-well plate and grow them to a confluent monolayer.

-

Wound Creation: Create a "scratch" or cell-free area in the monolayer using a sterile pipette tip.

-

Treatment: Wash the wells to remove detached cells and add fresh media containing the FAK inhibitor or vehicle control.

-

Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 6, 12, 24 hours).

-

Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time. A significant decrease in wound closure in the presence of the inhibitor indicates an anti-migratory effect.[1]

Endothelial Cell Tube Formation Assay

Objective: To evaluate the ability of endothelial cells to form capillary-like structures in vitro, a key step in angiogenesis, and the inhibitory effect of a FAK inhibitor.

Methodology:

-

Matrigel Coating: Coat the wells of a 96-well plate with a basement membrane matrix solution (e.g., Matrigel) and allow it to solidify at 37°C.[6]

-

Cell Seeding: Seed HUVECs onto the Matrigel-coated wells in media containing the FAK inhibitor or vehicle control.

-

Incubation: Incubate the plate for 4-18 hours to allow for the formation of tube-like structures.[6]

-

Image Acquisition: Visualize and capture images of the tube network using a microscope.

-

Analysis: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software. A reduction in these parameters indicates an anti-angiogenic effect.[1]

Conclusion

The inhibition of Focal Adhesion Kinase represents a compelling strategy for the development of anti-angiogenic therapies. Potent and selective FAK inhibitors have been shown to effectively disrupt key processes in endothelial cells, including proliferation, migration, and the formation of vascular networks. The experimental protocols and signaling pathways detailed in this guide provide a foundational framework for researchers and drug developers working to further elucidate the role of FAK in angiogenesis and to advance the development of novel FAK-targeting therapeutics. While specific data for "this compound" remains elusive, the comprehensive information available for other FAK inhibitors strongly supports the continued investigation of this target for the treatment of cancer and other angiogenesis-dependent diseases.

References

- 1. Focal adhesion kinase inhibitors are potent anti‐angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endothelial FAK is required for tumour angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A FAK scaffold inhibitor disrupts FAK and VEGFR-3 signaling and blocks melanoma growth by targeting both tumor and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. VEGF-induced vascular permeability is mediated by FAK - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Pathways: Endothelial Cell FAK—A Target for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]

FAK-IN-12: A Technical Guide to Interrogating FAK Scaffolding Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival. Beyond its catalytic activity, FAK functions as a critical scaffolding protein, orchestrating complex signaling networks through protein-protein interactions. Distinguishing the kinase-dependent and kinase-independent (scaffolding) functions of FAK is crucial for understanding its multifaceted role in normal physiology and disease, particularly in cancer. This technical guide introduces FAK-IN-12, a potent FAK inhibitor, as a valuable tool for these investigations. We provide a comprehensive overview of FAK signaling, detail the properties of this compound, and present experimental protocols to leverage this compound in dissecting FAK's scaffolding functions.

Introduction: The Duality of FAK - Kinase and Scaffold

Focal Adhesion Kinase is a central node in signal transduction pathways initiated by integrins and growth factor receptors.[1][2] Its function is broadly categorized into two distinct, yet often intertwined, roles:

-

Kinase Activity: As a tyrosine kinase, FAK autophosphorylates at tyrosine 397 (Y397) upon activation.[3] This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases, leading to the formation of a FAK/Src complex and subsequent phosphorylation of downstream substrates, driving signaling cascades that regulate cell motility and survival.[4]

-